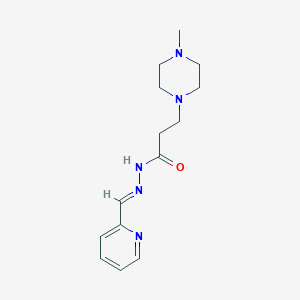

![molecular formula C12H12N2O2 B5515299 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar oxazoline derivatives involves one-pot reactions, where intermediates such as 4′-(dimethylamino)benzoin react with compounds like 2-propanone in the presence of NH3. These reactions yield oxazoline compounds, which are further processed through various chemical reactions, including acid-catalyzed transformations and substitutions by sulfur atoms from compounds like P2S5 (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).

Molecular Structure Analysis

Crystallographic studies have revealed detailed insights into the molecular structure of related compounds. For instance, X-ray diffraction techniques have been used to determine lattice parameters and molecular structures, showcasing intermolecular and intramolecular hydrogen bonding interactions within the crystal structure (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).

Chemical Reactions and Properties

Oxazoline compounds like 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one serve as versatile templates for the synthesis of various substituted oxazoles. They undergo nucleophilic ring-opening reactions with different nucleophiles followed by cyclization, showcasing their reactivity and versatility in organic synthesis (Misra & Ila, 2010).

科学的研究の応用

Synthesis and Characterization

This compound has been utilized as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, the treatment of similar compounds under acidic or basic conditions leads to the formation of 2H-pyran-2-ones and fused pyran-2-ones, showcasing its potential in synthesizing complex molecular structures (Kočevar et al., 1992). Additionally, microwave-assisted synthesis techniques have been employed to create novel derivatives, further exemplifying the adaptability of this compound in modern synthetic methodologies (El‐Borai et al., 2013).

Nonlinear Optical Properties

Research has also focused on the nonlinear optical properties of derivatives of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one. These compounds have been investigated for their potential in photonics and optoelectronics. For instance, certain derivatives have shown promise as materials with significant two-photon absorption properties, making them suitable for applications such as optical limiters and in the development of optical devices (Rahulan et al., 2014).

Antimicrobial and Antitumor Activities

Derivatives of this compound have been evaluated for their biological activities, including antimicrobial and antitumor effects. Studies have reported the synthesis of new pyrazolopyridine derivatives that exhibit antioxidant, antitumor, and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical research (El‐Borai et al., 2013).

Metal Complexation and Tautomerism

Furthermore, the compound's derivatives have been explored for their ability to form metal complexes and their tautomeric behavior. This area of research offers insights into the structural and electronic properties of these compounds, which can be leveraged in the development of catalytic processes and materials science (Jones et al., 2013).

Safety and Hazards

特性

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJKBFRZBMYLAV-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

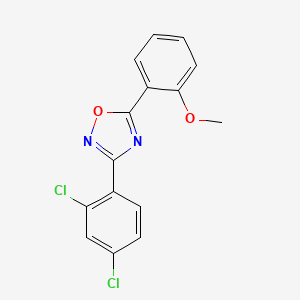

![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)

![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

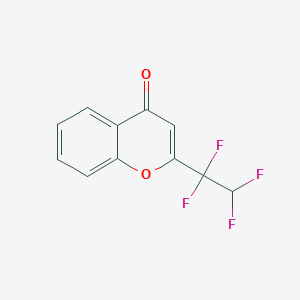

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)

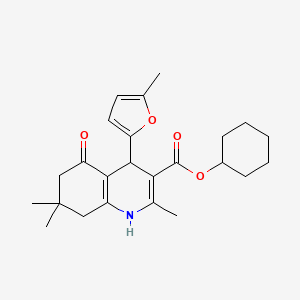

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)